Isovitexin 2''-O-beta-D-glucoside

Description

Overview of C-Glycosyl Flavonoids in Natural Product Chemistry

Flavonoids are a major class of plant secondary metabolites, characterized by a C6-C3-C6 skeleton, which are ubiquitously found in various plant tissues and organs. nih.govnih.gov In nature, flavonoids are most commonly found as glycosides, where a sugar moiety is attached to the flavonoid aglycone. This glycosylation significantly impacts their water solubility, stability, and bioavailability. nih.govcpu.edu.cn Flavonoid glycosides are broadly categorized into O-glycosides and C-glycosides, distinguished by the nature of the bond connecting the sugar to the flavonoid core.

C-glycosyl flavonoids, or C-glycosides, are a unique subgroup where the sugar unit is directly linked to the flavonoid skeleton via a carbon-carbon (C-C) bond. nih.gov This bond is notably more stable and resistant to enzymatic and acidic hydrolysis compared to the C-O bond found in O-glycosides. nih.gov The C-glycosylation typically occurs at the C6 and/or C8 positions of the flavonoid A-ring. nih.gov The biosynthesis of C-glycosyl flavones is a complex enzymatic process involving a C-glycosyltransferase (CGT) that catalyzes the attachment of a sugar, usually from a UDP-sugar donor like UDP-Glucose, to the flavonoid aglycone. cpu.edu.cnnih.gov

These compounds play crucial roles in plants, contributing to defense against pathogens, protection from UV radiation, and regulation of growth and development. cpu.edu.cn From a research and application perspective, C-glycosyl flavonoids are of significant interest due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and antidiabetic properties. nih.govresearchgate.net Their enhanced stability often translates to better bioavailability compared to their O-glycoside counterparts, making them promising candidates for pharmaceutical and nutraceutical applications. cpu.edu.cn

Structural Classification and Nomenclature of Isovitexin (B1672635) 2''-O-beta-D-glucoside

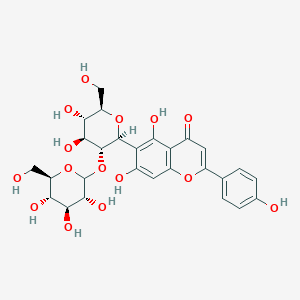

Isovitexin 2''-O-beta-D-glucoside is a complex flavonoid glycoside. Its structural classification and nomenclature are derived from its constituent parts: a flavonoid aglycone and two sugar moieties.

Flavonoid Backbone : The core aglycone is apigenin (B1666066) , a common flavone (B191248) with the chemical structure 5,7,4'-trihydroxyflavone.

C-Glycosylation : A glucose molecule is attached to the C-6 position of the apigenin A-ring via a C-C bond. This C-glycoside of apigenin is known as isovitexin (or apigenin-6-C-glucoside). thieme-connect.com

O-Glycosylation : A second glucose molecule is attached to the 2''-hydroxyl group of the first glucose (the C-glycosidically linked one) via an ether (C-O) bond. This specific linkage is denoted as 2''-O-beta-D-glucoside.

Therefore, the complete compound is a di-glycosylflavone. It is structurally a C-glycoside that has been further O-glycosylated.

The compound is known by several synonyms in scientific literature, which can sometimes lead to confusion. These include:

Meloside A glpbio.comnih.govbiorlab.com

2''-O-beta-D-Glucosylisovitexin biorlab.com

Saponarin (B1681443) (Note: Saponarin is more accurately isovitexin-7-O-glucoside, but the term has been used in literature discussing barley extracts rich in various isovitexin glycosides). mdpi.com

The systematic IUPAC name for the compound is 6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one. biorlab.com

Below is a data table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

| Molecular Formula | C27H30O15 |

| Molecular Weight | 594.52 g/mol |

| CAS Number | 60767-80-8 |

| PubChem CID | 9916590 |

| Synonyms | Meloside A, 2''-O-beta-D-Glucosylisovitexin |

Historical Context and Significance of Research on this compound

The study of this compound is rooted in the broader historical investigation of flavonoid compounds in plants. Early research focused on isolating and identifying major flavonoid constituents from various plant sources. The parent C-glycoside, isovitexin, along with its isomer vitexin (B1683572), were among the first C-glycosyl flavonoids to be structurally elucidated. thieme-connect.com

Significant research on this compound, often referred to as Meloside A or saponarin in older texts, has been closely associated with studies on barley ( Hordeum vulgare ). glpbio.comnih.gov In barley, this compound is a major flavonoid, particularly in young leaves, where it is believed to play a protective role against environmental stressors like excess UV-B radiation. glpbio.comnih.gov Its accumulation in response to light and other abiotic factors has been a key area of investigation, highlighting its importance in plant defense mechanisms. researchgate.netacs.org

The significance of the research extends beyond plant physiology to potential therapeutic applications. researchgate.net Like many flavonoids, this compound exhibits potent antioxidant properties. glpbio.com Studies have explored its biological activities, revealing anti-inflammatory and antidiabetic potential. researchgate.netrjpbr.comnih.gov Research has indicated that it can modulate various cellular signaling pathways and interact with molecular targets involved in disease processes. The unique diglycosidic structure, featuring both a stable C-C bond and a more labile O-glycosidic linkage, makes it an interesting subject for studies on metabolism and bioavailability. Its presence has also been reported in other plants, such as the heartwood of Acacia melanoxylon and tentatively in Drimys winteri fruits, suggesting a wider distribution and functional role in the plant kingdom.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H30O15 |

|---|---|

Molecular Weight |

594.5 g/mol |

IUPAC Name |

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C27H30O15/c28-7-15-20(34)23(37)26(42-27-24(38)22(36)19(33)16(8-29)41-27)25(40-15)18-12(32)6-14-17(21(18)35)11(31)5-13(39-14)9-1-3-10(30)4-2-9/h1-6,15-16,19-20,22-30,32-38H,7-8H2/t15-,16-,19-,20-,22+,23+,24-,25+,26-,27?/m1/s1 |

InChI Key |

RQTTXGQDIROLTQ-FLJXCGGLSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Isovitexin 2 O Beta D Glucoside

The presence of Isovitexin (B1672635) 2''-O-beta-D-glucoside is not uniform across all plant life; rather, it is concentrated within specific families and genera, with certain species being particularly rich sources. Its distribution within the plant itself is also specialized, with concentrations varying between tissues and organs.

Botanical Families and Genera

Isovitexin 2''-O-beta-D-glucoside has been identified in a diverse array of botanical families. Notable among these are:

Rosaceae: This family, which includes a wide range of fruit-bearing trees and shrubs like hawthorn (Crataegus species), is a known source of this compound.

Passifloraceae: The passionflower family, particularly the genus Passiflora, has been reported to contain this compound.

Poaceae: The grass family, which encompasses major cereal crops, is a significant reservoir of this phytochemical. Genera such as Hordeum (barley), Triticum (wheat), Oryza (rice), and Bambusa (bamboo) are known to produce it.

Specific Plant Species Accumulating this compound

A variety of specific plant species are recognized for their accumulation of this compound. These include:

Crataegus species (Hawthorn): Traditionally used for various medicinal purposes, hawthorn species are a well-documented source.

Passiflora species (Passionflower): Several species within this genus are known to synthesize this compound.

Bambusa vulgaris (Common Bamboo): The leaves and sheaths of this bamboo species contain this compound.

Triticum aestivum (Wheat): This staple cereal crop contains the compound, particularly in its leaves.

Oryza sativa (Rice): Different varieties of rice have been found to contain this compound.

Celtis sinensis Pers. (Chinese Hackberry): This tree species is another identified source.

Barley (Hordeum vulgare): Barley is a significant source, with the compound's concentration changing during the plant's development. researchgate.net

Mung Bean (Vigna radiata): While present in the seeds, the concentration of related flavonoids increases significantly upon germination into sprouts.

Buckwheat (Fagopyrum esculentum): This pseudocereal is known to contain a variety of flavonoids, including isovitexin derivatives.

Drimys winteri (Winter's Bark): The fruits of this tree have been found to contain this compound. mdpi.com

Gomphrena species: Certain species within this genus are also known to produce the compound.

Distribution within Plant Tissues and Organs

The concentration of this compound is not uniform throughout the plant. Different tissues and organs exhibit varying levels of accumulation, suggesting specific physiological roles.

Leaves: Leaves are a primary site of accumulation in many plants, including barley and bamboo. In young barley plants, a shift in the glycosylation pattern of isovitexin occurs as the leaves develop. researchgate.net

Sprouts: Germination can lead to a significant increase in the concentration of related flavonoids. For instance, mung bean sprouts have a much higher content of vitexin (B1683572) and isovitexin compared to the seeds.

Heartwood: In Acacia melanoxylon, the concentration of this compound is significantly higher in the heartwood compared to the sapwood, suggesting a role in the chemical transformation of wood.

Seed: While present in seeds of species like mung bean, the concentration can be lower than in other plant parts, such as the sprouts that develop from them. In the halophyte Halogeton glomeratus, a related compound, vitexin 2-O-beta-D-glucoside, was found to specifically increase in the seed. nih.gov

Table 1: Distribution of this compound and Related Compounds in Plant Tissues

| Plant Species | Tissue/Organ | Compound | Relative Concentration |

| Acacia melanoxylon | Heartwood | This compound | Significantly higher than sapwood |

| Acacia melanoxylon | Sapwood | This compound | Lower than heartwood |

| Hordeum vulgare (Barley) | First Leaf | This compound | Lower concentration |

| Hordeum vulgare (Barley) | Third Leaf | This compound | Higher concentration |

| Vigna radiata (Mung Bean) | Seed | Vitexin and Isovitexin | Lower concentration |

| Vigna radiata (Mung Bean) | Sprout | Vitexin and Isovitexin | Significantly higher than seed |

| Halogeton glomeratus | Seed | Vitexin 2-O-beta-D-glucoside | Specifically increased |

| Drimys winteri | Fruit | This compound | Present |

Note: Data for Mung Bean refers to the closely related compounds vitexin and isovitexin, with germination significantly boosting their levels.

Environmental and Cultivation Factors Influencing Accumulation

The biosynthesis and accumulation of this compound are not static processes. They are dynamic and can be influenced by a range of external and internal factors, from abiotic stresses to the plant's own developmental program.

Impact of Abiotic Stress on Metabolite Content

Plants often respond to environmental stressors by altering their secondary metabolism, leading to an increased production of protective compounds.

UV-B Radiation: Exposure to UV-B radiation has been shown to be a significant factor in the accumulation of flavonoids, including isovitexin derivatives. In barley, phenylpropanoids, including this compound, are believed to have protective properties against excess UV-B radiation. researchgate.net Studies on other plants have demonstrated that UV-B can induce the synthesis of various phenolic compounds as a defense mechanism.

Influence of Developmental Stages and Growth Conditions

The concentration of this compound can change as a plant grows and develops.

Developmental Shift in Barley: In barley seedlings, a distinct change in the glycosylation pattern of isovitexin is observed during leaf development. As the plant matures from the first to the third leaf stage, there is a stepwise decrease in isovitexin-7-O-glucoside (saponarin) and a corresponding increase in the content of this compound. researchgate.net This suggests a developmentally regulated enzymatic process that modifies the isovitexin molecule.

Table 2: Influence of Developmental Stage on this compound Content in Barley

| Plant Species | Developmental Stage | Compound | Change in Concentration |

| Hordeum vulgare (Barley) | First Leaf to Third Leaf | This compound | Increase |

| Hordeum vulgare (Barley) | First Leaf to Third Leaf | Isovitexin-7-O-glucoside (Saponarin) | Decrease |

Advanced Methodologies for Isolation and Purification of Isovitexin 2 O Beta D Glucoside

Extraction Techniques from Plant Matrices

The primary step in isolating Isovitexin (B1672635) 2''-O-beta-D-glucoside involves its extraction from the source material. The choice of technique is critical to maximize yield and purity while minimizing the degradation of the target compound.

Conventional solvent-based extraction remains a widely used and effective method for obtaining flavonoid glycosides. researchgate.net The selection of an appropriate solvent system is paramount and is dictated by the polarity of the target compound. Due to the presence of sugar moieties, flavonoid glycosides like Isovitexin 2''-O-beta-D-glucoside are relatively polar, making them soluble in polar solvents such as alcohols, water, or hydroalcoholic mixtures.

Ethanol (B145695) and methanol, often mixed with water, are common solvents for this purpose. For instance, a mixture of ethanol and water (1:1 v/v) has been successfully used to extract phenolic compounds, including the tentative identification of this compound, from the fruits of Drimys winteri. mdpi.com Similarly, alcoholic solvents are employed for the initial extraction of isovitexin and its related compounds from sandalwood leaves. google.comgoogle.com Following the primary alcohol extraction, a process of liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate (B1210297), can be used to fractionate the crude extract and remove lipids, chlorophyll, and other less polar impurities, thereby enriching the flavonoid glycoside content in the more polar fraction. google.com

Aqueous extraction, using water as the solvent, has also been investigated. Studies on Ficus deltoidea leaves showed that water could extract isovitexin, with the optimal yield achieved at a temperature of 50°C and a sample-to-water ratio of 1:20 (g/mL). upm.edu.my Metabolomic studies have also utilized methanol/water/formic acid mixtures for the efficient extraction of this compound from plant tissues like Acacia melanoxylon. researchgate.netmdpi.com

In response to the growing demand for environmentally friendly processes, several emerging green extraction technologies are being applied to the isolation of natural products. These methods aim to reduce solvent consumption, decrease extraction time, and improve efficiency.

One such innovative technique is Negative-Pressure Cavitation Extraction (NPCE) . This method has been effectively used for the extraction of flavonoids from pigeon pea leaves. researchgate.net NPCE operates by creating negative pressure, which forms cavitation bubbles in the solvent. The collapse of these bubbles generates significant turbulence and enhances mass transfer between the plant matrix and the solvent, facilitating the release of intracellular components. researchgate.net

Other relevant green techniques applicable to flavonoid extraction include Ultrasound-Assisted Extraction (UAE) and Heat-Assisted Extraction (HAE) . researchgate.net UAE utilizes the energy of ultrasonic waves to disrupt plant cell walls and enhance solvent penetration, while HAE employs controlled heating to increase the solubility and diffusion rate of the target compounds. Although specific studies on the application of these techniques for this compound are not detailed, their successful use for other flavonoid glycosides suggests their high potential for this purpose. researchgate.net

Chromatographic Separation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential to separate and purify this compound from other components.

HPLC and its advanced version, UHPLC, are powerful analytical tools for the separation, identification, and quantification of flavonoid glycosides. These techniques typically employ a reversed-phase (RP) column, such as a C18 column, where the polar glycosides are separated based on their hydrophobic interactions with the stationary phase. auctoresonline.org

A detailed UHPLC method coupled with Photo Diode Array (PDA) and Q-Orbitrap Mass Spectrometry (MS) has been used for the analysis of an extract containing this compound. mdpi.com The separation was achieved on a C18 column using a gradient elution with mobile phases consisting of an aqueous formic acid solution and acetonitrile (B52724) with formic acid. mdpi.com The high resolution of UHPLC allows for the efficient separation of closely related flavonoid isomers, while the MS detector provides accurate mass data for confident identification. mdpi.comresearchgate.netresearchgate.net

For the isolation of pure this compound in larger quantities, preparative liquid chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a common approach. Following initial fractionation, often with macroporous resins or silica (B1680970) gel, the enriched fractions are subjected to Prep-HPLC on a C18 column to yield the pure compound. google.comgoogle.comnih.gov

Macroporous resin chromatography is an effective preliminary step for enrichment and separation. nih.gov Resins like ADS-5 have shown good performance in adsorbing vitexin (B1683572) and isovitexin from crude extracts. The compounds are then desorbed using an ethanol-water mixture, resulting in a significant increase in their concentration before further purification. nih.gov

High-Speed Counter-Current Chromatography (HSCCC) is another valuable preparative technique that avoids the use of solid stationary phases, thus preventing the irreversible adsorption of the sample. nih.govrsc.org It is particularly suitable for separating polar compounds like flavonoid glycosides. A two-phase solvent system is optimized for the separation, with one phase acting as the mobile phase and the other as the stationary phase. nih.gov

Gel-filtration chromatography, also known as size-exclusion chromatography, is frequently used as a polishing step in the purification of flavonoids. This technique separates molecules based on their size. Sephadex LH-20 is a commonly used gel filtration medium for the separation of natural products in organic solvents. google.comresearchgate.netresearchgate.net It is particularly effective for removing small impurities or separating flavonoids that have different molecular weights. In a typical purification scheme, fractions obtained from other chromatographic methods are passed through a Sephadex LH-20 column to achieve the final, high-purity this compound. google.comresearchgate.net

Purity Assessment and Yield Optimization Methods

The effective isolation and purification of this compound from complex natural matrices necessitate robust methodologies for assessing purity and optimizing yield. These processes are critical for obtaining a high-quality compound suitable for research and other applications.

Purity Assessment

Achieving high purity is the ultimate goal of isolation and purification. A combination of advanced chromatographic and spectroscopic techniques is employed to accurately determine the purity of this compound, ensuring the absence of contaminants, particularly isomeric flavonoids which can be difficult to separate.

High-Performance Liquid Chromatography (HPLC): HPLC, especially in a reverse-phase configuration (RP-HPLC), is the cornerstone for purity assessment. Using a C18 column, a mobile phase typically consisting of an acidified water/acetonitrile or water/methanol gradient can effectively separate this compound from other compounds. nih.gov Purity is determined by calculating the peak area percentage of the target compound relative to the total area of all peaks in the chromatogram. Purity levels exceeding 98% are commonly reported for this compound after final purification steps. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is a particularly powerful variant used for this purpose. nih.govaeeisp.com It not only provides retention time data from the UPLC but also offers high-resolution mass data, allowing for the confirmation of the molecular formula (C27H30O15). nih.gov This method is crucial for distinguishing the target compound from isomers like vitexin 2''-O-beta-D-glucoside and for identifying trace impurities that may co-elute in a standard HPLC separation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While HPLC and LC-MS confirm purity and identity based on chromatographic behavior and mass, NMR spectroscopy provides definitive structural elucidation. 1H-NMR and 13C-NMR spectra offer detailed information about the compound's chemical structure, confirming the connectivity of the flavone (B191248) core and the two glucose moieties, thus verifying its identity and structural integrity.

The table below summarizes the primary methods used for purity assessment.

| Method | Purpose | Typical Parameters & Findings | References |

| HPLC | Quantifies purity based on chromatographic separation. | Column: C18 reverse-phase; Mobile Phase: Acetonitrile/acidified water. Purity is often validated at >98% by peak area normalization. | nih.gov |

| UPLC-Q-TOF-MS | Confirms molecular weight and formula; identifies trace impurities. | Provides high-resolution mass data to confirm the molecular formula C27H30O15 and fragmentation patterns to distinguish isomers. | nih.govaeeisp.commdpi.com |

| NMR (1H, 13C) | Provides definitive structural confirmation and identity. | Verifies the specific glycosylation pattern and the integrity of the flavone structure. | researchgate.net |

Yield Optimization

Extraction Optimization: The choice of solvent, temperature, and extraction time significantly impacts the yield from plant sources like Vaccaria segetalis or Drimys winteri.

Solvent Composition: Aqueous ethanol (typically 60-80%) is often preferred as it maximizes the solubility of polar flavonoid glycosides while minimizing the co-extraction of lipids. researchgate.net Methanol can also be effective but may be less selective.

Temperature: Elevated temperatures (e.g., 50-70°C) can enhance extraction efficiency by increasing solvent diffusion rates. researchgate.net However, this must be balanced against the risk of thermal degradation of the glycosidic bonds if temperatures are too high or exposure is too long.

Extraction Method: Techniques such as maceration, heat reflux extraction, and microwave-assisted extraction (MAE) are employed. researchgate.net MAE can sometimes offer higher yields in shorter times compared to conventional methods. researchgate.net

Purification Optimization: Following crude extraction, a multi-step purification strategy is essential for isolating the target compound and improving the final yield.

Liquid-Liquid Partitioning: Crude extracts are often first defatted using a non-polar solvent like n-hexane, followed by fractionation with a mid-polarity solvent such as ethyl acetate to enrich the flavonoid glycoside fraction.

Column Chromatography: Open column chromatography using adsorbents like silica gel or Sephadex LH-20 is a common intermediate step. Gradient elution, for instance with a methanol-chloroform mixture, helps to separate compounds based on polarity.

Preparative HPLC (Prep-HPLC): This is the final and most critical step for obtaining a high-purity product. Optimizing parameters such as the mobile phase composition, flow rate, and column loading is crucial to maximize throughput and yield while maintaining high resolution. nih.gov

The following table outlines key parameters and their effects on yield optimization.

| Parameter | Method/Condition | Effect on Yield | References |

| Extraction Solvent | 70:30 (v/v) Ethanol/Water | High selectivity for polar glycosides, leading to a crude extract with 12-15% target compound. | |

| Extraction Temperature | 60°C | Enhances diffusion rates, but higher temperatures risk degradation of the glycosidic bond. | |

| Purification Chromatography | Sequential use of Liquid-Liquid Partitioning, Column Chromatography (Sephadex LH-20), and Preparative HPLC. | Systematically removes impurities (lipids, other flavonoids), concentrating the target compound for a higher final yield of pure substance. | nih.gov |

By carefully controlling these assessment and optimization parameters, researchers can reliably obtain high-purity this compound in sufficient quantities for further scientific investigation.

Structural Elucidation and Advanced Spectroscopic Analysis of Isovitexin 2 O Beta D Glucoside

Circular Dichroism (CD) for Chiral Analysis

Circular dichroism (CD) is a critical spectroscopic technique for determining the absolute configuration of chiral molecules like Isovitexin (B1672635) 2''-O-beta-D-glucoside. This method relies on the differential absorption of left and right circularly polarized light by a chiral compound. While specific CD spectral data for Isovitexin 2''-O-beta-D-glucoside is not extensively published, the principles of its application can be understood from studies on related flavonoid glycosides.

Flavonoids possess multiple chiral centers, particularly within their sugar moieties, and for some classes like flavanones, at the C-2 position of the heterocyclic C-ring. CD spectroscopy is instrumental in assigning the stereochemistry of these centers. nih.gov The process often involves comparing experimentally obtained CD spectra with data calculated using theoretical methods like time-dependent density functional theory (TD-DFT). researchgate.net

Researchers have successfully used CD in combination with other techniques like HPLC to separate and characterize the stereoisomers of flavonoid glycosides. nih.gov This combined approach allows for the determination of the epimer composition and absolute configuration of each isolated isomer in a sample. Although direct application on this compound is not detailed in available literature, this established methodology provides a robust framework for its future chiral analysis.

Comparative Structural Analysis with Isomers and Related Flavonoids

The structure of this compound can be better understood through comparison with its isomers and structurally related flavonoids, primarily its parent compound isovitexin, its isomer vitexin (B1683572), and the related flavonoid isoorientin (B1672268).

This compound is a disaccharide derivative of isovitexin. ebi.ac.uk The core structure is the flavone (B191248) apigenin (B1666066) (5,7,4'-trihydroxyflavone). In isovitexin, a glucose molecule is attached to the C-6 position of the apigenin A-ring through a carbon-carbon (C-C) bond. What distinguishes this compound is the presence of a second glucose molecule attached via an O-glycosidic bond to the 2''-position of the first glucose moiety. ebi.ac.ukmdpi.com

Vitexin vs. Isovitexin: The primary difference between vitexin and isovitexin lies in the attachment point of the single glucose unit to the apigenin core. researchgate.net

Isovitexin is apigenin-6-C-glucoside. wikipedia.org

Vitexin is apigenin-8-C-glucoside. nih.gov

This seemingly small positional change of the C-glycosidic bond from C-6 to C-8 significantly alters the molecule's spatial arrangement and can influence its biological activities and spectroscopic properties. researchgate.net this compound, being a derivative of isovitexin, maintains this C-6 linkage.

Isoorientin: Isoorientin is another related C-glycosylflavone. The difference between isoorientin and isovitexin is in the hydroxylation pattern of the B-ring.

Isovitexin is based on the apigenin aglycone, which has a single hydroxyl group on the B-ring at the 4'-position.

Isoorientin is based on the luteolin aglycone, which has two hydroxyl groups on the B-ring at the 3' and 4'-positions. researchgate.net

Therefore, isoorientin is luteolin-6-C-glucoside. This additional hydroxyl group on the B-ring affects the polarity and potential for hydrogen bonding compared to isovitexin and its derivatives.

The table below summarizes the key structural differences between these related compounds.

Interactive Table: Comparative Structural Features

| Compound Name | Aglycone | Glycosylation Position(s) | Glycosylation Type(s) |

| This compound | Apigenin | C-6, 2''-OH of first glucose | C-glycosidic, O-glycosidic |

| Vitexin | Apigenin | C-8 | C-glycosidic |

| Isovitexin | Apigenin | C-6 | C-glycosidic |

| Isoorientin | Luteolin | C-6 | C-glycosidic |

This comparative analysis highlights that this compound belongs to a specific structural family defined by the apigenin core and C-6 glycosylation, with the additional O-linked glucose creating a more complex diglycosidic structure.

Biosynthesis and Metabolic Pathways of Isovitexin 2 O Beta D Glucoside in Plants

Phenylpropanoid and Flavonoid Biosynthesis Pathways

The journey to Isovitexin (B1672635) 2''-O-beta-D-glucoside begins with the phenylpropanoid pathway, a central route in plant secondary metabolism that produces a vast array of phenolic compounds from the amino acid L-phenylalanine. frontiersin.org This pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which deaminates phenylalanine to form cinnamic acid. A series of subsequent enzymatic reactions, including hydroxylations and CoA-ligations, produce 4-coumaroyl-CoA, a key branch-point intermediate.

From 4-coumaroyl-CoA, the flavonoid biosynthesis pathway commences. The first committed step is catalyzed by chalcone (B49325) synthase (CHS), which condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. Chalcone isomerase (CHI) then catalyzes the stereospecific cyclization of the chalcone into a flavanone, typically naringenin. nih.gov

Naringenin serves as a precursor to various flavonoid classes. To form the backbone of isovitexin, which is an apigenin (B1666066) derivative, naringenin is oxidized to the flavone (B191248) apigenin. This apigenin core is then subjected to C-glycosylation to form isovitexin (apigenin-6-C-glucoside). nih.govacs.org The entire pathway, from primary metabolism to the formation of the isovitexin precursor, is a highly regulated process, with gene expression often induced by environmental stresses like drought and UV radiation. nih.govnih.gov For instance, studies in poplar and peanut have shown that drought stress significantly induces the expression of key flavonoid biosynthesis genes, including PAL, CHS, and CHI, leading to an accumulation of flavonoid compounds. nih.govdocumentsdelivered.com In Acacia melanoxylon, the flavonoid and phenylpropanoid biosynthesis pathways were identified as the main significantly enriched pathways in tissues where Isovitexin 2''-O-beta-D-glucoside accumulates. beilstein-journals.orgnih.gov

Glycosylation Mechanisms and Glycosyltransferases Involved

Glycosylation is a critical final step in the biosynthesis of this compound, enhancing its stability and solubility. qmul.ac.uk The process involves two distinct glycosylation events: an initial C-glycosylation to form the isovitexin core, followed by a specific O-glycosylation.

The formation of isovitexin (apigenin-6-C-glucoside) from apigenin is catalyzed by a C-glucosyltransferase (CGT). nih.govnih.gov These enzymes, part of the broader UDP-dependent glycosyltransferase (UGT) superfamily, catalyze the formation of a stable carbon-carbon bond between a sugar moiety and the flavonoid aglycone. nih.govqmul.ac.uk

The definitive step in the formation of this compound is the attachment of a second glucose molecule to the 2''-hydroxyl group of the C-linked glucose on the isovitexin molecule. This reaction is catalyzed by a highly specific O-glucosyltransferase. Research has identified and characterized this enzyme, classified as isovitexin β-glucosyltransferase (EC 2.4.1.106). qmul.ac.uk This enzyme facilitates the following reaction:

UDP-glucose + Isovitexin → UDP + Isovitexin 2''-O-β-D-glucoside qmul.ac.uk

Studies on enzyme preparations from the petals of Silene alba (now Silene latifolia) were instrumental in characterizing this activity. qmul.ac.ukuu.nl It was demonstrated that this 2"-O-glucosylation is catalyzed by a distinct enzyme, separate from the one that glucosylates the related compound vitexin (B1683572) at the same position. qmul.ac.ukuu.nl

| Enzyme Property | Finding for Isovitexin β-glucosyltransferase (EC 2.4.1.106) | Source |

| Systematic Name | UDP-glucose:isovitexin 2"-O-β-D-glucosyltransferase | qmul.ac.uk |

| Reaction | UDP-glucose + isovitexin → UDP + isovitexin 2"-O-β-D-glucoside | qmul.ac.uk |

| Substrate(s) | UDP-glucose, Isovitexin (apigenin-6-C-glucoside) | qmul.ac.ukuu.nl |

| Product(s) | UDP, Isovitexin 2"-O-β-D-glucoside | qmul.ac.uk |

| Source Organism | Silene alba (petals) | qmul.ac.ukuu.nl |

| Optimal pH | 8.5 | uu.nl |

| Kₘ for Isovitexin | 0.09 mM | uu.nl |

| Kₘ for UDP-glucose | 0.3 mM | uu.nl |

Regulatory Networks and Gene Expression Profiles

The biosynthesis of flavonoids, including this compound, is tightly controlled at the transcriptional level by a complex network of transcription factors (TFs). nih.gov These regulatory proteins bind to specific cis-acting elements in the promoters of structural genes (like CHS, CHI, and UGTs), thereby activating or repressing their expression in response to developmental and environmental signals. nih.govnih.gov

Several major TF families are implicated in the regulation of the phenylpropanoid and flavonoid pathways. These include MYB , bHLH , WRKY , AP2 , bZIP , CBF , PB1 , and TCP . nih.govnih.govindexcopernicus.com Often, a combination of these TFs, such as the well-characterized MYB-bHLH-WD40 (MBW) complex, is required to orchestrate the expression of late-stage biosynthesis genes. mdpi.com

Studies have directly and indirectly linked these TF families to the accumulation of flavonoids related to this compound:

WRKY TFs: These TFs play critical roles in governing flavonoid biosynthesis during stress responses by binding to W-box cis-elements in target promoters. nih.gov In Rhododendron chrysanthum, WRKY TFs showed significant correlation with changes in flavonoid metabolites under UV-B stress, influencing genes encoding key enzymes like chalcone isomerase and flavonol synthase. mdpi.com

MYB, AP2, bZIP, and others: In an analysis of Acacia melanoxylon heartwood formation, transcripts for AP2, bZIP, CBF, PB1, TCP, WRKY, and MYB were found to be positively correlated with the accumulation of phenylpropanoids and flavonoids. nih.gov Interestingly, the same study noted a negative correlation between 15 specific TF genes and the concentration of this compound, suggesting a highly complex and potentially repressive regulatory mechanism for this specific compound in that context. nih.gov

Drought Response Regulation: In peanut, correlation analysis under water deficit conditions revealed that specific MYB TFs (AhMYB7, AhTTG1) act as positive regulators for genes like Ah4CL and AhCHS, while others (AhMYB111) can act as inhibitors, highlighting the dual activator/repressor roles within a single TF family. nih.govresearchgate.net

| Transcription Factor Family | Role in Flavonoid Biosynthesis Regulation | Example Study/Organism |

| WRKY | Modulates flavonoid pathway genes in response to abiotic stress like UV-B. nih.govmdpi.com | Rhododendron chrysanthum mdpi.com |

| MYB | Key regulators, often in complex with bHLH/WD40 proteins; can act as activators or repressors. nih.govnih.govmdpi.com | Peanut, Acacia melanoxylon nih.govnih.gov |

| AP2 | Positively correlated with general phenylpropanoid and flavonoid accumulation. nih.gov | Acacia melanoxylon nih.gov |

| bZIP | Positively correlated with general phenylpropanoid and flavonoid accumulation. nih.gov | Acacia melanoxylon nih.gov |

| CBF | Positively correlated with general phenylpropanoid and flavonoid accumulation. nih.gov | Acacia melanoxylon nih.gov |

| TCP | Positively correlated with general phenylpropanoid and flavonoid accumulation. nih.gov | Acacia melanoxylon nih.gov |

Metabolic Flux Analysis and Isotopic Labeling Studies

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.govnih.gov When combined with isotopic labeling, where precursors labeled with stable isotopes (like ¹³C or ¹⁵N) are fed to an organism, MFA can trace the flow of atoms through complex metabolic networks. nih.govnih.govchemicalsknowledgehub.com This approach allows researchers to elucidate biosynthetic pathways, identify metabolic bottlenecks, and understand how genetic or environmental perturbations affect cellular metabolism. nih.govnih.gov For example, by supplying ¹³C-labeled glucose or phenylalanine and analyzing the ¹³C-enrichment pattern in downstream flavonoids using mass spectrometry (MS) or nuclear magnetic resonance (NMR), the relative contributions of different pathways to their biosynthesis can be determined. beilstein-journals.orgyoutube.com

While these techniques have been instrumental in advancing the understanding of plant secondary metabolism, a review of the available scientific literature indicates that specific metabolic flux analyses or isotopic labeling studies dedicated to the biosynthesis of this compound have not been reported. Such studies would be valuable to precisely quantify the metabolic flux from primary carbon sources through the phenylpropanoid and flavonoid pathways to this specific compound and to understand its metabolic dynamics under different conditions.

Role as a Plant Metabolite and its Biological Significance in Planta

This compound, as a specialized flavonoid, plays significant roles in the plant's interaction with its environment, particularly in defense against biotic and abiotic stresses.

UV-B Protection: One of the most cited functions of this compound is its role in protecting plants from the damaging effects of ultraviolet-B (UV-B) radiation. medchemexpress.comtargetmol.com Flavonoids accumulate in the epidermal layers of leaves where they act as a sunscreen, absorbing UV-B radiation and preventing it from reaching and damaging sensitive cellular components like DNA and the photosynthetic machinery in the underlying mesophyll cells. acs.org The accumulation of saponarin (B1681443) (isovitexin-7-O-glucoside) and other isovitexin derivatives in barley is a well-documented response to UV-B exposure. acs.org

Resistance to Pathogens: Phenylpropanoids and flavonoids are key components of the plant's chemical defense system against pathogens. medchemexpress.comtargetmol.com They can act as antimicrobial compounds (phytoalexins or phytoanticipins) that inhibit the growth of invading fungi and bacteria. The presence of this compound has been linked to pathogen resistance in barley. medchemexpress.comtargetmol.comdcchemicals.com

Herbivore Defense: While direct evidence for this compound is limited, closely related compounds have demonstrated roles in anti-herbivore defense. A study on UV-B irradiated rice leaves found that a structurally similar compound, isovitexin-2''-O-beta-[6-O-E-p-coumaroylglucopyranoside], dramatically reduced the fertility of the insect pest Helicoverpa armigera. nih.govresearchgate.net This suggests that glycosylated isovitexin derivatives can be part of a plant's strategy to limit damage from insect herbivores. researchgate.net

General Stress Response: The accumulation of this compound has been observed in plants under various stress conditions. For example, it accumulates in the transition zone and heartwood of Acacia melanoxylon, a process associated with protective functions in wood. nih.gov It also accumulates specifically in the seeds of the halophyte Halogeton glomeratus, suggesting a potential role in seed protection or germination under stress. frontiersin.org

In Vitro Biological Activities and Molecular Mechanisms of Isovitexin 2 O Beta D Glucoside

Anti-inflammatory Mechanisms

Isovitexin (B1672635) 2''-O-beta-D-glucoside, a flavonoid compound, has demonstrated notable anti-inflammatory properties through various in vitro studies. Its mechanisms of action involve the modulation of key inflammatory mediators and signaling pathways.

Inhibition of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IFN-γ, IL-2, IL-17A)

Research has shown that isovitexin can effectively suppress the expression of several pro-inflammatory cytokines. In studies involving concanavalin (B7782731) A-activated T cells, isovitexin significantly reduced the mRNA and protein levels of tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), interleukin-2 (B1167480) (IL-2), and interleukin-17A (IL-17A). nih.gov At a concentration of 100 μM, isovitexin markedly inhibited the production of these cytokines, demonstrating its potent immunomodulatory effect in an inflammatory environment. nih.gov This inhibitory action on T cell-specific cytokines suggests that isovitexin's anti-inflammatory effects are at least partly attributable to its influence on T cell activation and function. nih.gov

Modulation of Inflammatory Signaling Pathways (e.g., MAPK, NF-κB, STAT, SHP2)

Isovitexin has been found to modulate several key signaling pathways implicated in the inflammatory response. Studies have revealed its ability to inhibit the mitogen-activated protein kinase (MAPK) and signal transducer and activator of transcription (STAT) signaling pathways in activated T cells. nih.govresearchgate.net Specifically, isovitexin has been shown to decrease the phosphorylation of p38, JNK, ERK1/2, STAT3, and STAT6. researchgate.net

Furthermore, isovitexin has been identified as an inhibitor of the protein tyrosine phosphatase SHP2. nih.govnih.gov Molecular docking and biological experiments suggest that SHP2 may be a direct anti-inflammatory target of isovitexin in T cells. nih.govnih.gov By inhibiting the phosphorylation of SHP2, isovitexin can interfere with downstream signaling cascades that promote inflammation. nih.gov

The nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation, is also influenced by isovitexin. Research indicates that isovitexin can inhibit the activation of the NF-κB signaling pathway. ijbs.comnih.gov This is achieved by reducing the nuclear translocation of the p65 subunit of NF-κB. ijbs.comfao.org

Regulation of Prostaglandin (B15479496) E2 (PGE2) Production

Some studies on related isovitexin compounds, such as isovitexin-2-O-arabinoside, have demonstrated the ability to inhibit the production of prostaglandin E2 (PGE2). researchgate.net This is accomplished by downregulating the expression of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) mRNA in macrophages. researchgate.net While direct evidence for Isovitexin 2''-O-beta-D-glucoside is still emerging, the activity of its analogs suggests a potential role in regulating this important inflammatory mediator.

Inhibition of Inflammatory Cell Infiltration in vitro

In vitro studies have provided evidence for isovitexin's ability to inhibit the processes related to inflammatory cell infiltration. By suppressing the expression of pro-inflammatory cytokines and modulating key signaling pathways, isovitexin can indirectly reduce the signals that attract immune cells to sites of inflammation. nih.govnih.gov

Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging

This compound exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals and reduce oxidative stress.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant capacity of isovitexin and its derivatives has been evaluated using various in vitro assays. In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, isovitexin has demonstrated significant activity. nih.govnih.gov Similarly, in the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, isovitexin and its derivatives have shown moderate to high scavenging ability. nih.govmdpi.com The free radical scavenging activity of isovitexin is often attributed to the phenolic hydroxyl group at the 4' position on its B-ring. nih.gov

Interactive Data Table: In Vitro Antioxidant Activity of Isovitexin and Related Compounds

| Assay | Compound | IC50 / Activity | Source |

| DPPH | Isovitexin | IC50: 1.72 mg/ml | nih.gov |

| ABTS | Isovitexin | IC50: 0.94±0.01 mg/ml | nih.gov |

| Superoxide (B77818) Anion Scavenging | Isovitexin | IC50: 0.18 mg/ml | nih.gov |

| DPPH | Baekkang wheat extract (contains isovitexin) | IC50: 14.14 mg/mL | mdpi.com |

| ABTS | Baekkang wheat extract (contains isovitexin) | IC50: 3.19 mg/mL | mdpi.com |

It is important to note that while many studies demonstrate the antioxidant potential of isovitexin, some have reported weak or no significant DPPH radical scavenging abilities. nih.gov These discrepancies may be due to variations in experimental conditions and the specific derivatives of isovitexin being tested.

Inhibition of Oxidative Stress Enzymes (e.g., Xanthine (B1682287) Oxidase, Cyclooxygenase-2)

Research into the direct inhibitory effects of this compound on specific oxidative stress enzymes is limited. However, studies on its aglycone, isovitexin, provide significant insights into the potential activity of the glycosylated form. Oxidative stress is a key factor in the pathogenesis of various diseases, and enzymes like xanthine oxidase and cyclooxygenase-2 (COX-2) are crucial in the production of reactive oxygen species (ROS) and inflammatory mediators, respectively. thieme-connect.comd-nb.info

Isovitexin has been reported to inhibit xanthine oxidase, an enzyme that generates superoxide radicals. nih.gov This suggests a mechanism for reducing oxidative stress. nih.gov Furthermore, isovitexin has demonstrated inhibitory effects on the production and expression of COX-2, an enzyme involved in the synthesis of prostaglandins (B1171923) during inflammation. nih.govfao.org In one study, both vitexin (B1683572) and isovitexin were found to inhibit the production of cyclooxygenase-2. fao.org Molecular docking studies have also been performed to evaluate the interaction of isovitexin with COX-2. researchgate.net While this evidence pertains to the aglycone, it lays a foundation for future investigations into whether this compound retains or modifies this inhibitory activity. Polyphenolic compounds, as a class, are known to deactivate enzymes responsible for ROS generation, including xanthine oxidase and cyclooxygenase. thieme-connect.comd-nb.info

Cellular Antioxidant Mechanisms (e.g., Nrf-2 pathway activation)

The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative stress. nih.govusm.my Activation of Nrf2 leads to the transcription of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). nih.govusm.my

Studies have shown that isovitexin, the aglycone of this compound, is a potent activator of this pathway. nih.gov In both in vivo and in vitro models, isovitexin enhanced the expression of Nrf2 and the activity of HO-1, thereby attenuating oxidative stress-induced injury. nih.gov The activation of the Nrf2/HO-1 pathway is considered a key element of the antioxidant effects of isovitexin and its isomer, vitexin. nih.govnih.gov This activation helps protect cells from damage facilitated by oxidative stress. nih.gov Although these findings focus on isovitexin, they suggest a probable mechanism of action for its glycosylated derivatives, which often act as prodrugs that release the aglycone upon metabolism.

Enzyme Inhibition Studies

α-Glucosidase Inhibition

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. mdpi.com

Several studies have highlighted the potent α-glucosidase inhibitory activity of isovitexin and its derivatives. nih.govnih.gov Isovitexin has been identified as a natural hypoglycemic agent due to this activity. nih.gov In some contexts, C-glucoside flavones, including isovitexin, have exhibited stronger α-glucosidase inhibition than the pharmaceutical drug acarbose. mdpi.comnih.gov The inhibitory activity within this class of compounds has been observed in the order of isoorientin (B1672268) ≥ orientin (B1677486) ≥ isovitexin ≥ vitexin. mdpi.comnih.gov While direct IC50 values for this compound are not prominently reported, the strong activity of its core structure is well-documented.

| Compound | IC50 Value (μM) | Source |

|---|---|---|

| Isovitexin | 266.2 | mdpi.com |

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a primary target in the management of neurological disorders like Alzheimer's disease.

Direct enzymatic inhibition studies on pure this compound are not widely available. However, a hydroethanolic extract from the fruits of Drimys winteri, which was shown through chemical fingerprinting to contain this compound, demonstrated significant inhibitory activity against both AChE and BChE. researchgate.netnih.gov This suggests that compounds within the extract, including potentially this compound, contribute to this neuroprotective-related activity.

| Enzyme | Inhibitor | IC50 Value (µg/mL) | Source |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Drimys winteri fruit extract | 1.94 ± 0.07 | researchgate.netnih.gov |

| Butyrylcholinesterase (BChE) | Drimys winteri fruit extract | 2.73 ± 0.05 | researchgate.netnih.gov |

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. Its inhibitors are of great interest in the cosmetic industry for skin-whitening applications and in the food industry to prevent enzymatic browning. nih.gov

Similar to cholinesterase inhibition, the direct activity of pure this compound on tyrosinase has not been extensively detailed. However, the same Drimys winteri fruit extract containing the compound was shown to inhibit tyrosinase. researchgate.netnih.gov Furthermore, its aglycone, isovitexin, has been identified as a significant tyrosinase inhibitor in various studies. nih.govresearchgate.net

| Inhibitor | IC50 Value | Source |

|---|---|---|

| Drimys winteri fruit extract | 9.92 ± 0.05 µg/mL | researchgate.netnih.gov |

| Isovitexin | 5.6 mg/mL | nih.gov |

| Isovitexin | 1.73 mM | researchgate.net |

Potential for Angiotensin-Converting Enzyme (ACE) Inhibition

Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin system, which regulates blood pressure. ACE inhibitors are a widely used class of drugs for treating hypertension. d-nb.info

The potential for this compound to inhibit ACE is suggested by several lines of evidence. In one study, a significant positive correlation was observed between Isovitexin 2-O-beta-D-glucoside and Selenium binding protein 1 (SELENBP1), with the authors noting that ACE inhibitors may confer benefits in certain cardiovascular conditions. scispace.com More directly, in vitro experiments have demonstrated that the aglycone, isovitexin, exhibits moderate ACE-inhibitory activity (46% inhibition). nih.gov Research on various polyphenols isolated from barley seedlings, including isovitexin and other isovitexin glycosides, has confirmed their dose-dependent inhibitory activity against ACE. d-nb.info For example, isovitexin-7-O-[6-sinapoyl]-glucoside was shown to be an effective ACE inhibitor. d-nb.info This indicates that the glycosylation of isovitexin is compatible with ACE inhibition.

| Compound | IC50 Value (µM) | Source |

|---|---|---|

| Isovitexin | 36.5 ± 0.3 | d-nb.info |

| Isovitexin-7-O-[6-sinapoyl]-glucoside | 43.8 ± 0.4 | d-nb.info |

Anticancer Activities (Cellular and Molecular Levels, in vitro studies only)

A significant body of in vitro research has focused on the anticancer potential of isovitexin, the aglycone of this compound. These studies have explored its effects on various cancer cell lines, revealing its ability to induce programmed cell death (apoptosis), inhibit cell growth, and modulate key signaling pathways involved in cancer progression.

Induction of Apoptosis (e.g., via Bax, PARP, p-JNK, MAPK, caspases, Bcl-2, ERK1/2 modulation)

In vitro studies have demonstrated that isovitexin can induce apoptosis in various cancer cells through the modulation of several key proteins. nih.govresearchgate.net The process of apoptosis is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins. medchemexpress.com

One of the primary mechanisms by which isovitexin is thought to induce apoptosis is by altering the ratio of the Bcl-2 family of proteins. nih.govresearchgate.net Specifically, it has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, which are the executioners of apoptosis. nih.gov

Furthermore, isovitexin has been observed to induce the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.govresearchgate.net The cleavage of PARP by caspases is a hallmark of apoptosis. The modulation of mitogen-activated protein kinase (MAPK) pathways, including the phosphorylation of c-Jun N-terminal kinase (p-JNK) and the downregulation of extracellular signal-regulated kinase 1/2 (ERK1/2), has also been implicated in isovitexin-induced apoptosis. nih.govresearchgate.netnih.gov

Table 1: In Vitro Effects of Isovitexin on Apoptosis Markers in Cancer Cells

| Cell Line | Effect | Molecular Markers Modulated |

| Various Cancer Cells | Induction of Apoptosis | Upregulation of Bax, PARP cleavage; Downregulation of Bcl-2, p-ERK1/2 |

This table summarizes the general findings on isovitexin from multiple studies. Specific cell lines and concentrations are detailed in the cited literature.

Inhibition of Cell Proliferation in vitro

Isovitexin has been shown to inhibit the proliferation of a range of cancer cell lines in vitro. mdpi.comscholaris.casci-hub.box This anti-proliferative activity is a crucial aspect of its anticancer potential. Studies have demonstrated that isovitexin can arrest the cell cycle at various phases, preventing cancer cells from dividing and multiplying. nih.gov For instance, it has been reported to cause cell cycle arrest at the G2/M phase. nih.gov

The inhibitory effect on cell proliferation is often dose-dependent, with higher concentrations of isovitexin leading to greater inhibition of cell growth. sci-hub.box This has been observed in various cancer types, including colon, breast, ovarian, prostate, esophageal, and pancreatic cancer cells. nih.govresearchgate.net

Table 2: In Vitro Anti-proliferative Activity of Isovitexin

| Cancer Type | Cell Line(s) | Observed Effect |

| Colon Cancer | HCT116, LoVo | Inhibition of cell viability and colony formation |

| Lung Cancer | A549, H1975 | Inhibition of proliferation |

| Various Cancers | Multiple cell lines | Inhibition of tumor cell growth |

This table provides examples of the anti-proliferative effects of isovitexin on various cancer cell lines as reported in the literature.

Modulation of Cancer-Related Signaling Pathways (e.g., mTOR, PUMA, MMP, p38)

Isovitexin has been found to modulate several signaling pathways that are critical for cancer cell survival, growth, and metastasis. nih.govresearchgate.netmdpi.com The PI3K/Akt/mTOR pathway is a key regulator of cell growth and proliferation and is often dysregulated in cancer. nih.govnih.gov In vitro studies have indicated that isovitexin can inhibit the phosphorylation of key components of this pathway, including Akt and mTOR, leading to the suppression of tumor growth. nih.govscholaris.ca

The p38 MAPK pathway is another important signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. frontiersin.org Isovitexin has been shown to influence the phosphorylation of p38, although its specific role can be context-dependent. nih.gov Additionally, there is evidence to suggest that isovitexin can modulate the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of the extracellular matrix, a critical step in cancer invasion and metastasis. frontiersin.org The modulation of p53 upregulated modulator of apoptosis (PUMA), a pro-apoptotic protein, has also been linked to the anticancer effects of isovitexin. phytopharmajournal.com

Table 3: Modulation of Cancer-Related Signaling Pathways by Isovitexin in vitro

| Signaling Pathway | Key Proteins Modulated | Downstream Effects |

| PI3K/Akt/mTOR | p-Akt, p-mTOR | Inhibition of cell proliferation and survival |

| MAPK | p-p38 | Regulation of apoptosis and inflammation |

| Metastasis-related | MMPs | Potential inhibition of cancer cell invasion |

| Apoptosis-related | PUMA | Induction of apoptosis |

This table outlines the major signaling pathways affected by isovitexin in vitro and their general outcomes in the context of cancer.

Neuroprotective Effects (Cellular and Molecular Levels, in vitro studies only)

In vitro research indicates that isovitexin may protect neuronal cells from damage induced by various neurotoxins. nih.govmdpi.com For instance, it has been shown to be neuroprotective against glutamate-induced cell damage in hippocampal slices. nih.gov Glutamate excitotoxicity is a key mechanism in various neurodegenerative diseases. mdpi.com

The neuroprotective effects of isovitexin are believed to be mediated, in part, by its antioxidant and anti-inflammatory properties. mdpi.comijbs.com It has been shown to reduce the production of reactive oxygen species (ROS) and inhibit inflammatory pathways, such as the MAPK and NF-κB pathways, in neuronal and glial cells. mdpi.comijbs.com Furthermore, some studies suggest that isovitexin may exert its neuroprotective effects by activating the Nrf2/HO-1 pathway, a key cellular defense mechanism against oxidative stress. mdpi.comijbs.com

Table 4: In Vitro Neuroprotective Activities of Isovitexin

| In Vitro Model | Observed Effect | Potential Mechanism of Action |

| Glutamate-induced damage in hippocampal slices | Neuroprotection | Inhibition of excitotoxicity |

| H₂O₂-induced cytotoxicity in neuronal cells | Increased cell viability | Antioxidant activity |

| LPS-stimulated microglial cells | Reduced inflammation | Inhibition of MAPK and NF-κB pathways |

This table summarizes the neuroprotective effects of isovitexin observed in various in vitro models.

Effects on Glucose and Lipid Metabolism (Cellular and Molecular Levels, in vitro studies only)

In vitro studies on isovitexin, the aglycone of this compound, suggest that it may play a role in regulating glucose and lipid metabolism at the cellular level. A key mechanism underlying these effects appears to be the activation of AMP-activated protein kinase (AMPK).

Activation of AMP-activated Protein Kinase (AMPK) Pathways

AMPK is a crucial cellular energy sensor that, when activated, promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. nih.govyoutube.com Activation of AMPK is considered a therapeutic target for metabolic diseases like type 2 diabetes. mdpi.comresearchgate.net

In vitro studies have demonstrated that isovitexin can activate the AMPK pathway. nih.gov This activation can lead to a cascade of downstream effects that influence glucose and lipid metabolism. For instance, activated AMPK can enhance glucose uptake in cells and modulate the activity of enzymes involved in lipid synthesis and oxidation. mdpi-res.comnews-medical.net The activation of AMPK by isovitexin has been linked to the CaMKKβ/AMPK/PGC-1α pathway in certain cell types. nih.gov

Table 5: In Vitro Effects of Isovitexin on AMPK Pathway

| Cell Type | Effect | Downstream Consequences |

| Microglial cells | Activation of CaMKKβ/AMPK/PGC-1α pathway | Suppression of pro-inflammatory responses |

| General (inferred) | AMPK activation | Potential for increased glucose uptake and modulation of lipid metabolism |

This table highlights the in vitro effects of isovitexin on the AMPK signaling pathway.

Modulation of Lipogenesis-Related Proteins (e.g., C/EBPα, FAS)

Research specifically detailing the in vitro effects of this compound on the modulation of lipogenesis-related proteins such as CCAAT/enhancer-binding protein alpha (C/EBPα) and fatty acid synthase (FAS) is limited in the currently available scientific literature. However, studies on its aglycone, isovitexin, and other related flavonoid glycosides provide some insights into its potential role in lipid metabolism.

This compound has been identified as a compound with antidiabetic properties acspublisher.com. The regulation of lipid metabolism is intrinsically linked to diabetes, suggesting a potential mechanism of action involving the modulation of adipogenesis and lipogenesis.

Studies on the parent compound, vitexin, have shown that it can influence the expression of key lipogenic factors. For instance, vitexin has been observed to decrease the protein expression levels of C/EBPα in 3T3-L1 preadipocyte cell lines nih.gov. Furthermore, vitexin 2″-O-glucoside has demonstrated antilipase activity, which is crucial for the hydrolysis of triglycerides nih.gov. While these findings pertain to closely related compounds, they suggest that flavonoid glycosides can interact with pathways governing lipogenesis. The specific actions of this compound on C/EBPα and FAS require direct investigation to be conclusively determined.

Antiglycation Activity in vitro

The non-enzymatic glycation of proteins, leading to the formation of advanced glycation end products (AGEs), is a significant contributor to the complications associated with diabetes and aging. Isovitexin, the aglycone of this compound, has demonstrated notable antiglycation properties in vitro.

In various studies, isovitexin has been shown to have excellent inhibitory activity against the formation of AGEs. nih.gov The mechanism of action is believed to involve the scavenging of free radicals and the trapping of dicarbonyl compounds like methylglyoxal (B44143) (MGO), which are key intermediates in the glycation process. researchgate.netthieme-connect.com The structure of flavonoids, particularly the presence and position of hydroxyl groups, plays a crucial role in their antiglycation potential. researchgate.net

While direct quantitative data for the antiglycation activity of this compound is not extensively detailed in the literature, the potent activity of its parent compound, isovitexin, suggests that this glycoside may also possess significant antiglycation effects. The addition of a glucose moiety can influence the solubility and bioavailability of the flavonoid, which may, in turn, affect its biological activity. Further in vitro studies using models such as the bovine serum albumin (BSA)-glucose or BSA-MGO assay are needed to specifically quantify the antiglycation potential of this compound. nih.govmdpi.com

Table 1: In Vitro Antiglycation Activity of Related Flavonoids

| Compound/Extract | Assay Model | Key Findings | Reference(s) |

| Isovitexin | Not specified | Exhibited excellent inhibitory activities towards the formation of AGEs. | nih.gov |

| Vitexin and Isovitexin | Not specified | Exhibit antidiabetic effects by inhibiting the formation of AGEs in vitro. | nih.gov |

| Phenolic compounds (including vitexin, isovitexin) from Mung bean | Not specified | Showed MGO inhibitory activity through free radical scavenging. | researchgate.net |

Antimicrobial and Antiviral Activities in vitro

The in vitro antimicrobial and antiviral properties of this compound have not been extensively characterized in dedicated studies. However, research on plant extracts containing this compound and on its aglycone, isovitexin, provides some indications of its potential in this area.

A study evaluating the antibacterial activity of various flavonoids found that isovitexin displayed moderate activity against Escherichia coli but no significant activity against Staphylococcus aureus. semanticscholar.org In the same study, isovitexin was less potent than other flavonoids like orientin and isoorientin against the tested bacterial strains. semanticscholar.org

Regarding antiviral activity, research has largely focused on the aglycone, vitexin. Vitexin has shown resistance to rotavirus and parainfluenza type 3 virus, though its activity against human immunodeficiency virus (HIV) was relatively weak. researchgate.net The antiviral mechanisms of these flavonoids are still under investigation. researchgate.net Glycosyl flavonoids, as a class, have been studied for their inhibitory effects against a range of viruses. mdpi.com

The specific antimicrobial and antiviral spectrum and potency of this compound remain to be elucidated through direct in vitro testing against a panel of pathogenic bacteria and viruses.

Table 2: In Vitro Antimicrobial Activity of Isovitexin and Related Compounds

| Compound | Bacterial Strain | Activity Level (MIC µg/mL) | Reference |

| Isovitexin | Escherichia coli | 500-1000 | semanticscholar.org |

| Isovitexin | Pseudomonas aeruginosa | 500-1000 | semanticscholar.org |

| Isovitexin | Enterococcus faecalis | >1000 | semanticscholar.org |

| Isovitexin | Staphylococcus aureus | >1000 | semanticscholar.org |

| Orientin | Staphylococcus aureus | 500-1000 | semanticscholar.org |

| Isoorientin | Staphylococcus aureus | 500-1000 | semanticscholar.org |

Structure Activity Relationship Sar Studies of Isovitexin 2 O Beta D Glucoside and Its Derivatives

Impact of Glycosylation on Biological Activities and Potential for Improved Solubility

Glycosylation, the attachment of sugar moieties to the flavonoid core, significantly impacts the physicochemical properties and biological activities of these compounds. The presence, type, and position of these sugar groups can alter solubility, bioavailability, and interaction with biological targets.

The addition of a glucopyranosyl unit, as seen in isovitexin (B1672635) 2''-O-beta-D-glucoside, is known to enhance the water solubility of the flavonoid. rsc.org This is a critical factor for improving the bioavailability of these compounds, as poor solubility often limits their absorption in the gastrointestinal tract. antiox.org For instance, studies on the enzymatic glycosylation of vitexin (B1683572), a structural isomer of isovitexin, have demonstrated that the resulting vitexin-4′-O-β-glucoside and vitexin-5-O-β-glucoside exhibit greater aqueous solubility than the parent vitexin. antiox.org This principle suggests that the 2''-O-beta-D-glucoside moiety in isovitexin 2''-O-beta-D-glucoside likely contributes to its improved solubility compared to its aglycone, isovitexin.

The glycosylation pattern also directly influences biological activity. The C-glycosidic bond in isovitexin is more stable than O-glycosidic bonds, which can enhance antioxidant capacity. mdpi.com The specific glycosylation pattern of this compound is considered unique and is thought to impart distinct biological activities. rsc.org Research on barley plants has revealed a developmental shift where the content of isovitexin-7-O-glucoside (saponarin) decreases while the content of this compound increases, suggesting a specific biological role for this particular glycosylation. nih.gov

Table 1: Impact of Glycosylation on Isovitexin and its Derivatives

| Compound/Derivative | Modification | Impact on Solubility | Impact on Biological Activity |

|---|---|---|---|

| Vitexin | Parent C-glycoside | Poor aqueous solubility antiox.org | Wide range of pharmacological activities antiox.org |

| Vitexin-4′-O-β-glucoside | O-glycosylation | Increased aqueous solubility antiox.org | Potential for high pharmacological usage antiox.org |

| Vitexin-5-O-β-glucoside | O-glycosylation | Increased aqueous solubility antiox.org | Potential for high pharmacological usage antiox.org |

| Acylated isovitexin | Acylation | Improved lipophilicity nih.gov | Reduced antiradical activity nih.gov |

Chemical Modification Strategies and Synthesis of Analogs for Enhanced Activity

To improve the therapeutic potential of this compound and its derivatives, various chemical modification strategies and the synthesis of novel analogs are being explored. These approaches aim to enhance biological activity, improve pharmacokinetic properties, and reduce potential toxicity.

Enzymatic Synthesis: Enzymatic methods offer a highly specific and efficient way to synthesize novel glycoside derivatives. nih.gov Glycosyltransferases (GTs) and some glycoside hydrolases (GHs) are used to introduce new sugar moieties at specific positions on the flavonoid scaffold. nih.govnih.gov For example, glycosyltransferases from Bacillus thuringiensis have been successfully used to glycosylate vitexin, producing new compounds with improved solubility. nih.govmdpi.com This enzymatic approach provides a powerful tool for creating a diverse library of isovitexin glycosides for biological screening. The use of β-fructosidase in organic solvents has also been shown to be an effective method for the glycosylation of vitexin, leading to the synthesis of novel vitexin glycosides with enhanced anti-tumor activities. rsc.orgresearchgate.net

Chemical Synthesis: Chemical synthesis provides a versatile platform for creating a wide range of flavonoid analogs. The Suzuki-Miyaura cross-coupling reaction is one such powerful tool that has been used to prepare a library of synthetic flavonoid derivatives. nih.gov This reaction allows for the introduction of various aryl, heteroaryl, alkyl, and boronate substituents at different positions on the flavonoid core, enabling a detailed exploration of SAR. nih.gov For instance, this method has been used to synthesize biflavonoids by coupling halogenated flavones with flavonoid boronates. nih.gov

Another strategy involves the addition of extra aromatic groups, such as phenyl or benzyl (B1604629) groups, to the flavone (B191248) structure to potentially increase biological activity. scielo.br Furthermore, combining gallic acid derivatives with flavones is being investigated to achieve synergistic effects and more potent biological outcomes. scielo.br

Acylation: Acylation, the process of adding an acyl group, is another chemical modification strategy. Introducing an acyl group into isovitexin has been shown to significantly improve its lipophilicity. nih.gov While this modification may sometimes reduce certain biological activities like free radical scavenging, it can be a valuable strategy for enhancing the absorption and cellular uptake of the compound. nih.gov

These modification strategies are instrumental in generating a diverse range of analogs of this compound, which are then subjected to biological assays to identify compounds with enhanced therapeutic properties.

Computational Approaches in SAR Studies (e.g., Molecular Docking for target interaction)

Computational methods, particularly molecular docking, play an increasingly important role in understanding the structure-activity relationships of this compound and its derivatives. These in silico techniques provide valuable insights into how these molecules interact with their biological targets at a molecular level, which can guide the design of more potent and selective inhibitors.

Molecular docking simulations can predict the binding poses and affinities of a ligand within the active site of a target protein. For instance, in silico docking experiments have been used to investigate the interaction of isovitexin with enzymes such as nitric oxide synthase (NOS) and xanthine (B1682287) oxidase, a superoxide-generating enzyme. nih.gov These studies revealed that isovitexin has a high potential for docking and binding to these enzymes, which helps to explain its antioxidant and anti-inflammatory properties. nih.gov

In a comparative study, the binding affinities of vitexin and isovitexin to α-amylase, a key enzyme in carbohydrate metabolism, were evaluated using molecular docking. nih.gov The results showed that while both compounds could bind to the enzyme, vitexin exhibited a stronger binding affinity and stability compared to isovitexin. nih.gov This type of analysis is crucial for understanding the inhibitory potential of different flavonoid isomers and for designing more effective enzyme inhibitors.

Furthermore, computational approaches have been used to explore the anti-inflammatory targets of isovitexin. Molecular docking and biological experiments have suggested that SHP2, a protein tyrosine phosphatase, may be an anti-inflammatory target of isovitexin in T cells. nih.gov By inhibiting the phosphorylation of SHP2, isovitexin can modulate downstream signaling pathways involved in inflammation. nih.gov

These computational studies, when combined with experimental data, provide a powerful platform for elucidating the mechanisms of action of isovitexin and its derivatives. They allow for the rationalization of observed biological activities and provide a predictive framework for the design of new analogs with improved therapeutic profiles.

Analytical Quantification and Quality Control of Isovitexin 2 O Beta D Glucoside

Chromatographic Quantification Methods (e.g., HPLC-UV, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely used and robust method for the quantification of Isovitexin (B1672635) 2''-O-beta-D-glucoside. A simple, precise, and rapid HPLC-UV method has been developed for its simultaneous determination alongside other flavonoids in plant materials like hawthorn. nih.govresearchgate.net One such method utilizes a C18 column with an isocratic mobile phase, allowing for effective separation and quantification. nih.govresearchgate.net For instance, a mobile phase consisting of tetrahydrofuran, acetonitrile (B52724), and a 0.05% phosphoric acid solution (20:3:77, v/v/v) at a flow rate of 1.0 mL/min has been successfully employed. nih.govresearchgate.net Detection is typically carried out at a wavelength of 360 nm, which provides good sensitivity for Isovitexin 2''-O-beta-D-glucoside and co-occurring flavonoids like hyperoside (B192233) and rutin. nih.gov The total analysis time for such methods can be as short as 25 minutes. nih.govresearchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC), an evolution of HPLC, offers even faster analysis times and improved resolution. hueuni.edu.vn UHPLC systems, often coupled with UV or Photodiode Array (PDA) detectors, are used for the simultaneous quantification of isomeric flavonoids, including isovitexin and vitexin (B1683572). nih.gov These methods might use a gradient elution with a mobile phase comprising water with 0.1% formic acid and acetonitrile with 0.1% formic acid. nih.gov

For more sensitive and selective analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are invaluable. These techniques are particularly useful for identifying and quantifying compounds in complex matrices. Ultra-Performance Liquid Chromatography with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) has been used to identify this compound in the extracts of various plants, including Parkinsonia aculeata and Acacia catechu. researchgate.netnih.govresearchgate.net LC-MS analysis helps confirm the presence of the compound, providing molecular weight and fragmentation data that are crucial for unambiguous identification. acspublisher.com

| Technique | Column | Mobile Phase | Detection | Flow Rate | Reference |

|---|---|---|---|---|---|

| HPLC-UV | Shim-pack VP-ODS C18 (250 mm × 4.6 mm, 5 µm) | Isocratic: Tetrahydrofuran/acetonitrile/0.05% phosphoric acid (20:3:77, v/v/v) | UV at 360 nm | 1.0 mL/min | nih.govresearchgate.net |

| UHPLC-UV/PDA | Hypersil GOLD aQ (150 mm L × 2.1 mm ID, 3 μm) | Gradient: Methanol and 0.1% formic acid | UV/PDA | Not Specified | hueuni.edu.vn |